molecular formula C6HBrCl2FNO2 B15298622 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene

2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene

Cat. No.: B15298622
M. Wt: 288.88 g/mol
InChI Key: STVNRKVNOKOAPR-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    EAS Reactions: Common reagents include bromine, chlorine, and nitrating agents under acidic conditions.

    NAS Reactions: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are typically used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield 2,4-dibromo-1,3-dichloro-5-fluoro-4-nitrobenzene .

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro, fluoro, and chloro groups. These groups increase the ring’s susceptibility to electrophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .

Properties

Molecular Formula

C6HBrCl2FNO2

Molecular Weight

288.88 g/mol

IUPAC Name

2-bromo-1,3-dichloro-5-fluoro-4-nitrobenzene

InChI

InChI=1S/C6HBrCl2FNO2/c7-4-2(8)1-3(10)6(5(4)9)11(12)13/h1H

InChI Key

STVNRKVNOKOAPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])F

Origin of Product

United States

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